5-{[3-(AMINOCARBONYL)-4,5-DIHYDRONAPHTHO[1,2-B]THIOPHEN-2-YL]AMINO}-3-METHYL-5-OXOPENTANOIC ACID
Overview
Description
5-{[3-(AMINOCARBONYL)-4,5-DIHYDRONAPHTHO[1,2-B]THIOPHEN-2-YL]AMINO}-3-METHYL-5-OXOPENTANOIC ACID is a complex organic compound featuring a naphthothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(AMINOCARBONYL)-4,5-DIHYDRONAPHTHO[1,2-B]THIOPHEN-2-YL]AMINO}-3-METHYL-5-OXOPENTANOIC ACID typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5-{[3-(AMINOCARBONYL)-4,5-DIHYDRONAPHTHO[1,2-B]THIOPHEN-2-YL]AMINO}-3-METHYL-5-OXOPENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups .
Scientific Research Applications
5-{[3-(AMINOCARBONYL)-4,5-DIHYDRONAPHTHO[1,2-B]THIOPHEN-2-YL]AMINO}-3-METHYL-5-OXOPENTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 5-{[3-(AMINOCARBONYL)-4,5-DIHYDRONAPHTHO[1,2-B]THIOPHEN-2-YL]AMINO}-3-METHYL-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, which exhibit similar chemical properties and reactivity.
Naphthalene Derivatives: Compounds with a naphthalene core, sharing structural similarities with the naphthothiophene core of the compound.
Aminocarbonyl Compounds: Molecules featuring the aminocarbonyl group, which can undergo similar chemical reactions.
Uniqueness
5-{[3-(AMINOCARBONYL)-4,5-DIHYDRONAPHTHO[1,2-B]THIOPHEN-2-YL]AMINO}-3-METHYL-5-OXOPENTANOIC ACID is unique due to its combination of the naphthothiophene core with the aminocarbonyl and oxopentanoic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-[(3-carbamoyl-4,5-dihydrobenzo[g][1]benzothiol-2-yl)amino]-3-methyl-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-10(9-15(23)24)8-14(22)21-19-16(18(20)25)13-7-6-11-4-2-3-5-12(11)17(13)26-19/h2-5,10H,6-9H2,1H3,(H2,20,25)(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIZMBOCMCPSRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=C(C2=C(S1)C3=CC=CC=C3CC2)C(=O)N)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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